N(6),N(6)-Dimethyl-L-lysine
Overview
Description
N-Dimethyl-Lysine, also known as (2R)-2-amino-6-(dimethylamino)hexanoic acid, is a derivative of the essential amino acid lysine. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the lysine side chain. It has a molecular formula of C8H18N2O2 and a molecular weight of 174.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Dimethyl-Lysine typically involves the reductive methylation of lysine. One common method is the reaction of lysine with formaldehyde and a reducing agent such as sodium cyanoborohydride. This reaction occurs under mild conditions, usually in an aqueous buffer at a pH of 7-8 . The process results in the formation of N-Dimethyl-Lysine with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N-Dimethyl-Lysine can be scaled up using similar reductive methylation techniques. The process involves the use of large reactors where lysine is reacted with formaldehyde and a reducing agent under controlled conditions. The product is then purified through crystallization or chromatography to obtain N-Dimethyl-Lysine suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-Dimethyl-Lysine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Further reduction of N-Dimethyl-Lysine can lead to the formation of other methylated lysine derivatives.
Substitution: The amino group in N-Dimethyl-Lysine can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium cyanoborohydride is frequently used as a reducing agent.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various methylated and substituted lysine derivatives, which can be further utilized in biochemical and pharmaceutical research .
Scientific Research Applications
N-Dimethyl-Lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins, particularly in the study of post-translational modifications.
Biology: N-Dimethyl-Lysine is employed in the study of protein-protein interactions and protein-DNA interactions. It is also used in the investigation of histone modifications and their role in gene regulation.
Medicine: The compound is explored for its potential therapeutic applications, including its role in cancer research and drug development.
Mechanism of Action
The mechanism of action of N-Dimethyl-Lysine involves its interaction with specific molecular targets, such as histone proteins. The dimethylation of lysine residues on histones can influence chromatin structure and gene expression. This modification can either activate or repress transcription, depending on the specific lysine residue that is methylated. The precise molecular pathways involved include the recruitment of chromatin-modifying enzymes and the alteration of nucleosome stability .
Comparison with Similar Compounds
N-Monomethyl-Lysine: This compound has only one methyl group attached to the lysine side chain and exhibits different biological activities compared to N-Dimethyl-Lysine.
N-Trimethyl-Lysine: With three methyl groups, this compound has distinct properties and is involved in different biochemical pathways.
N-Acetyl-Lysine: This compound involves the acetylation of the lysine side chain and plays a role in different regulatory mechanisms.
Uniqueness of N-Dimethyl-Lysine: N-Dimethyl-Lysine is unique due to its specific role in histone modification and gene regulation. The presence of two methyl groups allows for distinct interactions with chromatin-modifying enzymes, making it a valuable tool in epigenetic research .
Properties
IUPAC Name |
(2S)-2-amino-6-(dimethylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWFEBMSGLYBY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945241 | |
Record name | N~6~,N~6~-Dimethyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2259-86-1 | |
Record name | Dimethyllysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2259-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epsilon N-dimethyllysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~6~,N~6~-Dimethyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N(6),N(6)-Dimethyl-L-lysine in carnitine biosynthesis?
A1: this compound is a key intermediate in the biosynthesis of carnitine in certain organisms, such as Neurospora crassa. Research has shown that the enzymatic conversion of L-lysine to carnitine involves a series of methylation steps. [] The first two steps involve the sequential methylation of L-lysine to produce N(6)-Methyl-L-lysine and then this compound. S-adenosyl-L-methionine acts as the methyl donor in these reactions. [] The final methylation step converts this compound to ε-N-trimethyl-L-lysine, which is then further metabolized to carnitine.
Q2: Is this compound found in other organisms besides Neurospora crassa?
A2: Yes, while the provided research highlights the role of this compound in Neurospora crassa, it has also been identified in other organisms. For example, a study on amphioxus troponin C, a calcium-binding protein, found that a small percentage of the protein contains this compound at position 20. [] This suggests that this modified amino acid may play diverse roles in different biological systems.
Q3: How do carnitine and ε-N-trimethyl-L-lysine affect the enzymatic synthesis of this compound in Neurospora crassa?
A3: Interestingly, research on Neurospora crassa strain 33933 (lys-) revealed that while lysine does not induce the synthesis of the enzymes responsible for this compound production, both carnitine and ε-N-trimethyl-L-lysine repress their synthesis. [] This suggests a feedback mechanism where the end product of the pathway, carnitine, and its immediate precursor, ε-N-trimethyl-L-lysine, downregulate the initial steps in the biosynthetic pathway.
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